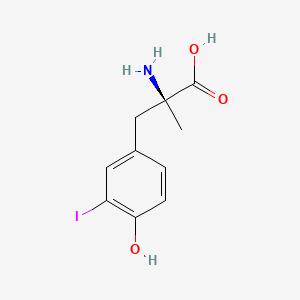

3-Iodo-alpha-methyl-l-tyrosine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Iodo-alpha-methyl-l-tyrosine is a useful research compound. Its molecular formula is C10H12INO3 and its molecular weight is 321.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Clinical Applications

-

Tumor Imaging

- IMT has been extensively used for imaging brain tumors. Studies have shown that it exhibits high uptake in gliomas, making it a valuable tool for diagnosing and monitoring treatment responses in patients with cerebral gliomas .

- In non-small cell lung cancer (NSCLC), IMT SPECT has been utilized to evaluate tumor activity and assess treatment efficacy. Research indicates that IMT uptake correlates with tumor metabolic activity, providing insights into disease progression .

-

Renal Imaging

- IMT's renal accumulation properties have been investigated for potential applications in kidney imaging. It has been shown to accumulate significantly in renal tissues, which can aid in the diagnosis of renal pathologies . The mechanisms behind this accumulation are being studied to improve imaging techniques further.

-

Pharmacokinetics and Transport Mechanisms

- The uptake of IMT is primarily mediated by the L-type amino acid transporter 1 (LAT1), which is overexpressed in many tumors compared to normal tissues. This specificity enhances its utility as a tumor imaging agent .

- Studies have explored the pharmacokinetics of IMT, demonstrating that co-administration of organic anion transport inhibitors can optimize its imaging properties by reducing renal excretion and enhancing tumor-to-background ratios .

Case Studies and Clinical Trials

- A study involving 44 patients with histologically confirmed NSCLC utilized IMT SPECT to monitor treatment responses. The findings indicated that changes in IMT uptake correlated with tumor response to therapy, suggesting its potential as a biomarker for treatment efficacy .

- Another clinical trial focused on patients with gliomas showed that IMT SPECT could differentiate between tumor recurrence and post-treatment changes, highlighting its diagnostic value .

Data Summary

Q & A

Basic Research Questions

Q. How can researchers optimize enzyme activity assays to study the role of 3-Iodo-alpha-methyl-L-tyrosine in thyroid peroxidase (TPO) reactions?

Methodological Answer: Use in vitro TPO assays with purified enzyme preparations. Include controls for non-specific iodination (e.g., 3-Iodo-L-tyrosine vs. unmodified tyrosine) and competitive inhibitors like 6-propyl-2-thiouracil (PTU) to validate specificity. Monitor reaction kinetics via spectrophotometry at 280 nm to track iodination efficiency, and confirm product identity using HPLC coupled with mass spectrometry .

Q. What are the critical considerations for synthesizing and characterizing iodinated tyrosine derivatives like this compound?

Methodological Answer: Prioritize regioselective iodination using iodine monochloride (ICl) in acetic acid under controlled pH (4–5) to target the phenolic ring. Confirm structural integrity via 1H-NMR (e.g., aromatic proton shifts at δ 6.7–7.1 ppm) and LC-MS for molecular ion verification. Purity should exceed 95% (HPLC, C18 column) to avoid confounding results in biological assays .

Q. How should researchers handle and store this compound to ensure stability in long-term studies?

Methodological Answer: Store lyophilized powder at +4°C in airtight, light-resistant containers under inert gas (argon or nitrogen). For aqueous solutions, use pH 6.0–7.0 buffers (e.g., phosphate) and add antioxidants (1 mM ascorbic acid) to prevent oxidative degradation. Regularly validate stability via UV-Vis spectroscopy (peak absorbance at 275 nm) .

Q. What structural analogs of this compound are relevant for comparative metabolic studies?

Methodological Answer: Key analogs include 3-O-Methyldopa (300-48-1) for studying methylation pathways and 3,5-Diiodo-L-tyrosine (300-39-0) to evaluate iodination-dependent enzyme interactions. Use radiolabeled 125I-derivatives for tracer studies in in vivo metabolic flux analyses .

Advanced Research Questions

Q. How can contradictory data on the inhibitory effects of this compound on tyrosine kinases be resolved?

Methodological Answer: Conduct dose-response assays across multiple cell lines (e.g., HEK293, HeLa) to identify cell-type specificity. Pair kinase activity assays (e.g., ADP-Glo™) with phosphoproteomics to map off-target effects. Use isothermal titration calorimetry (ITC) to quantify binding affinity to Flt-3 or other kinases, ensuring results are not confounded by solvent artifacts (e.g., DMSO ≤0.1% v/v) .

Q. What experimental controls are essential when studying this compound in thyroid hormone biosynthesis models?

Methodological Answer: Include negative controls (non-iodinated tyrosine) and positive controls (3,5-Diiodo-L-tyrosine) to benchmark iodination efficiency. Use PTU to block TPO activity and validate assay specificity. For in vivo models, measure serum TSH and T4 levels to correlate biochemical effects with systemic hormone changes .

Q. How can researchers design isotopic labeling studies to trace the metabolic fate of this compound in neural systems?

Methodological Answer: Synthesize 13C- or 15N-labeled derivatives for LC-MS/MS-based metabolomics. Administer labeled compounds to primary neuronal cultures and track incorporation into catecholamines (e.g., dopamine) via stable isotope-resolved NMR. Normalize data to total protein content to account for cellular uptake variability .

Q. What strategies mitigate interference from endogenous tyrosine derivatives in assays measuring this compound uptake?

Methodological Answer: Pre-treat samples with immunoaffinity columns targeting non-iodinated tyrosine residues. Use CRISPR-edited cell lines lacking aromatic amino acid decarboxylase (AADC) to minimize metabolic conversion. Validate specificity via competitive ELISA with anti-3-iodotyrosine antibodies .

Q. Data Analysis & Research Design

Q. How should researchers formulate hypotheses when encountering contradictory results in studies involving this compound?

Methodological Answer: Apply the Bradford-Hill criteria to assess causality: evaluate dose-response relationships, temporal consistency, and biological plausibility. Use meta-analysis tools (e.g., RevMan) to aggregate data across studies, adjusting for variables like assay sensitivity (e.g., nM vs. µM ranges) and buffer composition differences .

Q. What statistical approaches are optimal for analyzing time-resolved iodination kinetics of this compound?

Methodological Answer: Employ nonlinear regression (Michaelis-Menten or Hill equations) in tools like GraphPad Prism. Use ANOVA with Tukey’s post hoc test to compare kinetic parameters (Km, Vmax) across experimental conditions. Bootstrap resampling (1,000 iterations) can address small-sample variability in triplicate assays .

特性

CAS番号 |

4298-17-3 |

|---|---|

分子式 |

C10H12INO3 |

分子量 |

321.11 g/mol |

IUPAC名 |

(2S)-2-amino-3-(4-hydroxy-3-iodophenyl)-2-methylpropanoic acid |

InChI |

InChI=1S/C10H12INO3/c1-10(12,9(14)15)5-6-2-3-8(13)7(11)4-6/h2-4,13H,5,12H2,1H3,(H,14,15)/t10-/m0/s1 |

InChIキー |

KPOIUSXAPUHQNA-JTQLQIEISA-N |

SMILES |

CC(CC1=CC(=C(C=C1)O)I)(C(=O)O)N |

異性体SMILES |

C[C@](CC1=CC(=C(C=C1)O)I)(C(=O)O)N |

正規SMILES |

CC(CC1=CC(=C(C=C1)O)I)(C(=O)O)N |

Key on ui other cas no. |

779-96-4 |

配列 |

X |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。